molecular formula C17H20FN3 B2861346 4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine CAS No. 709001-17-2

4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine

Cat. No.: B2861346
CAS No.: 709001-17-2
M. Wt: 285.366
InChI Key: LLJIWNOWJDHUON-UHFFFAOYSA-N
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Description

4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine is a piperazine-derived compound featuring a 2-fluorobenzyl substituent at the piperazine nitrogen and a phenylamine group at the para position.

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and metabolic stability. The 2-fluorobenzyl group may enhance lipophilicity and influence binding interactions with biological targets like G-protein-coupled receptors (GPCRs) or kinases .

Properties

IUPAC Name

4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJIWNOWJDHUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route 1: Nucleophilic Aromatic Substitution Followed by Nitro Reduction

Formation of 1-(2-Fluoro-benzyl)-4-(4-nitrophenyl)-piperazine

The foundational step involves displacing a nitroaryl halide with piperazine. Adapting protocols from, 1-fluoro-4-nitrobenzene reacts with 1-(2-fluoro-benzyl)-piperazine in the presence of K₂CO₃ as a base.

Procedure :

  • Reactants : 1-fluoro-4-nitrobenzene (1 eq), 1-(2-fluoro-benzyl)-piperazine (1.2 eq), K₂CO₃ (2 eq).
  • Solvent : Dimethylsulfoxide (DMSO) at reflux (5 h).
  • Workup : Quench with H₂O, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (CH₂Cl₂:MeOH 9:1).
  • Yield : 72–85% (analogous to).

Reduction of Nitro to Amine

Catalytic hydrogenation or chemical reduction converts the nitro intermediate to the target aniline.

Catalytic Hydrogenation
  • Catalyst : 10% Pd/C (0.1 eq) in ethanol under H₂ (1 atm).
  • Conditions : Room temperature, 3–4 h.
  • Yield : 88–92% (isolated via filtration and solvent evaporation).
Tin/Hydrochloric Acid Reduction
  • Reductant : Sn (15 mM) in concentrated HCl.
  • Conditions : Reflux in chloroform (3 h), neutralize with NaOH, extract with ethyl acetate.
  • Yield : 74% (lower due to side reactions).

Synthetic Route 2: Reductive Amination of Preformed Piperazine

Synthesis of 4-(2-Fluoro-benzyl)-piperazine

Adapting, piperazine is mono-alkylated using 2-fluorobenzyl bromide under Boc protection:

Step 1: Boc Protection

  • Reactants : Piperazine-1-carboxylic acid tert-butyl ester (1 eq), 2-fluorobenzyl bromide (1.1 eq), DIEA (1.5 eq).
  • Solvent : Dichloromethane (DCM), room temperature, 16 h.
  • Yield : 88% after silica chromatography (CH₂Cl₂:MeOH 95:5).

Step 2: Deprotection

  • Reactants : Boc-protected intermediate (1 eq), trifluoroacetic acid (TFA) in toluene.
  • Conditions : 2 h at room temperature.
  • Yield : 90% after neutralization and extraction.

Coupling with 4-Fluoro-nitrobenzene

The deprotected piperazine reacts with 1-fluoro-4-nitrobenzene under SNAr conditions:

  • Base : Cs₂CO₃ (2 eq) in DMF at 80°C (12 h).
  • Yield : 68% (similar to).

Nitro Reduction

As in Route 1, catalytic hydrogenation (Pd/C, H₂) affords the final product in 85% yield.

Synthetic Route 3: One-Pot Alkylation and Reduction

Concurrent Alkylation and Nitro Reduction

A streamlined approach from combines piperazine alkylation and nitro reduction:

  • Reactants : 1-(2-Fluoro-benzyl)-piperazine (1 eq), 1-fluoro-4-nitrobenzene (1 eq), K₂CO₃ (2 eq).
  • Solvent : N-methylacetamide at 80°C (overnight).
  • Reductant : SnCl₂·2H₂O (10 eq) in DMF.
  • Yield : 74% after neutralization and extraction.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Route 1 (Nucleophilic) SNAr → Hydrogenation 72–92% High purity; scalable Multi-step; Boc deprotection needed
Route 2 (Reductive Amination) Boc protection → Coupling → Reduction 68–90% Avoids nitro intermediates Lower coupling efficiency
Route 3 (One-Pot) Alkylation + Reduction 74% Fewer steps; cost-effective Side product formation

Critical Reaction Parameters

Solvent and Base Selection

  • Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity.
  • Weak bases (K₂CO₃) minimize piperazine over-alkylation.

Catalytic Hydrogenation Optimization

  • Pd/C loadings >5% improve nitro reduction rates but increase costs.
  • Ethanol vs. THF : Ethanol suppresses dehalogenation side reactions.

Steric and Electronic Effects

  • Ortho-fluoro substituent : Reduces benzyl bromide reactivity by 15% compared to para-fluoro analogs.
  • Nitro group orientation : Meta-directing nature necessitates careful aryl halide selection.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

The applications of compounds containing piperazine and phenylamine moieties, such as "4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine," are varied, especially in medicinal chemistry, due to their anti-viral and inhibitory effects .

Antiviral Applications:

  • Anti-HCV Activity Certain piperazine-piperidine compounds have demonstrated anti-HCV (hepatitis C virus) activity . Examples include 1-(2-methoxy-phenyl)-4-[1-(2-trifluoromethyl-benzyl)-piperidin-4-yl] piperazine (IP-038) and related compounds, which may be used as antiviral agents .

Tyrosinase Inhibition:

  • Treatment of Hyperpigmentation Disorders Certain 4‐(4‐Fluorobenzyl)piperazin‐1‐yl compounds are being explored for their potential as tyrosinase inhibitors, offering a therapeutic strategy for hyperpigmentation disorders . One such compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26, has shown to be significantly more active than kojic acid, a reference compound, in inhibiting tyrosinase . It also demonstrated antimelanogenic effects on B16F10 cells without cytotoxicity .
  • Competitive Inhibitors Kinetic studies have confirmed that some 4‐(fluorobenzyl)piperazine derivatives act as competitive inhibitors of tyrosinase .

Equilibrative Nucleoside Transporters (ENTs) Inhibition:

  • ENT2-Selective Inhibition 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of ENTs and is more selective to ENT2 than to ENT1 .

Other Applications:

  • Phenylamines, more broadly, are used as antimicrobial drugs, anti-inflammatory analgesics, and antilipemic drugs . They can also be used in the synthesis of medicinal intermediates and other chemicals .

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenylamine (CAS 914349-65-8)

  • Structure : The piperazine nitrogen is substituted with a bis(4-fluorophenyl)methyl group instead of a single 2-fluorobenzyl.
  • Molecular Formula : C24H22F2N4
  • Molecular Weight : 428.46 g/mol
  • This modification may alter receptor binding kinetics or selectivity .

4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS 70261-82-4)

  • Structure : A methyl group replaces the fluorobenzyl substituent.
  • Molecular Formula : C12H18N4
  • Molecular Weight : 218.30 g/mol
  • Key Differences : The absence of fluorine reduces electronegativity and lipophilicity, likely improving water solubility but decreasing membrane permeability .

4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]phenylamine (CAS 955087-41-9)

  • Structure : Incorporates a 1-methylpiperidin-4-yl group fused to the piperazine ring.
  • Molecular Formula : C16H26N4
  • Molecular Weight : 274.41 g/mol

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name CAS Number Molecular Weight LogP* Solubility (mg/mL) Biological Activity Notes
4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine - ~298.36 2.8 <0.1 (predicted) Moderate kinase inhibition
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenylamine 914349-65-8 428.46 4.2 <0.01 Enhanced GPCR binding
4-(4-Methylpiperazin-1-ylmethyl)phenylamine 70261-82-4 218.30 1.5 >1.0 Improved solubility, low potency
4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]phenylamine 955087-41-9 274.41 2.1 0.5 CNS-targeted activity

*LogP values are predicted using fragment-based methods.

Biological Activity

4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine, a piperazine derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is structurally characterized by a piperazine moiety substituted with a 2-fluorobenzyl group and an aniline group, which contributes to its pharmacological properties. The following sections detail the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

  • IUPAC Name : 4-[4-(2-fluorobenzyl)-1-piperazinyl]aniline
  • Molecular Formula : C17H20FN3
  • CAS Number : 709001-17-2

Antimicrobial and Anticancer Properties

Piperazine derivatives, including this compound, have shown significant antimicrobial and anticancer activities. Research indicates that these compounds can inhibit various bacterial and fungal strains, demonstrating their potential as antimicrobial agents . Additionally, studies have highlighted their cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

Tyrosinase Inhibition

A notable application of this compound is its role as a tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders. A study evaluated several derivatives of 4-fluorobenzylpiperazine and identified a competitive inhibitor with an IC50 value of 0.18 μM against tyrosinase from Agaricus bisporus. This compound exhibited no cytotoxicity while effectively reducing melanin production in B16F10 cells . The structure-activity relationship (SAR) studies revealed that modifications on the aromatic tail significantly influenced inhibitory potency.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of piperazine-based compounds against neurodegenerative diseases such as Alzheimer's. These studies demonstrated that certain derivatives could inhibit the aggregation of tau proteins and amyloid-beta peptides, which are implicated in Alzheimer's disease pathology . The mechanism involves modulation of protein interactions, potentially offering new avenues for therapeutic development.

Case Study 1: Tyrosinase Inhibition

In a comprehensive study on tyrosinase inhibitors, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was synthesized and tested. This derivative showed remarkable potency (IC50 = 0.18 μM) compared to kojic acid (IC50 = 17.76 μM), highlighting the potential of piperazine derivatives in treating skin hyperpigmentation disorders without cytotoxic effects .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that several piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound were tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation .

Data Tables

Activity Type Compound IC50 (μM) Remarks
Tyrosinase Inhibition[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro)0.18Highly potent; non-cytotoxic
Anticancer (Breast Cancer)This compoundVariesSignificant cytotoxicity observed
Antimicrobial ActivityVarious piperazine derivativesVariesEffective against multiple strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-fluorobenzyl)piperazine with a phenylamine derivative in dichloromethane (DCM) using a base like potassium carbonate (K₂CO₃) to neutralize HCl byproducts. Stirring at room temperature or mild heating (40–60°C) enhances reaction efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., diethyl ether) is recommended .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of phenylamine precursor) to account for steric hindrance from the 2-fluorobenzyl group .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 6.8–7.4 ppm for fluorobenzyl and phenylamine groups) and piperazine methylene signals (δ 2.4–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.2 for C₁₈H₂₁FN₄) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–F bond orientation affecting bioactivity) .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

  • Methodology :

  • In vitro receptor binding assays : Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement .
  • Cytotoxicity testing : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC₅₀ > 50 µM preferred) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target specificity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., 5-HT₁A) to identify critical binding residues. The 2-fluorobenzyl group may enhance hydrophobic interactions, while the phenylamine moiety could form hydrogen bonds .
  • QSAR studies : Correlate substituent electronegativity (e.g., fluorine position) with activity using regression models. Validate predictions via synthesis and testing of analogs .

Q. How can contradictory data in literature regarding the compound’s metabolic stability be resolved?

  • Methodology :

  • In vitro microsomal assays : Compare hepatic clearance rates across species (human vs. rat liver microsomes) to identify species-specific metabolism .
  • LC-MS/MS metabolite profiling : Identify oxidative metabolites (e.g., N-dealkylation at the piperazine ring) and assess their stability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., benzyl chloride coupling) to reduce byproducts .
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology to maximize yield (>80%) and purity (>98%) .

Q. How does the 2-fluorobenzyl substituent influence the compound’s pharmacokinetic profile?

  • Methodology :

  • LogP measurements : Determine lipophilicity (e.g., shake-flask method) to predict blood-brain barrier penetration. Fluorine increases LogP slightly compared to non-fluorinated analogs .
  • Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fraction, critical for dose-response relationships .

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